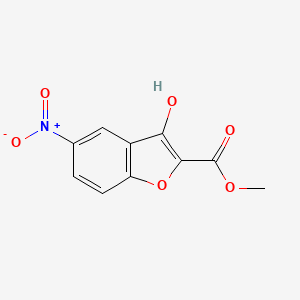

Methyl3-hydroxy-5-nitrobenzofuran-2-carboxylate

Description

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is a benzofuran derivative characterized by a nitro (-NO₂) group at position 5 and a hydroxyl (-OH) group at position 3 of the fused aromatic ring.

Properties

Molecular Formula |

C10H7NO6 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7NO6/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3 |

InChI Key |

ZSUYIBILLCWBMG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of Methyl 3-Hydroxybenzofuran-2-Carboxylate

A direct route involves nitrating methyl 3-hydroxybenzofuran-2-carboxylate using mixed acid (HNO₃/H₂SO₄). The hydroxyl group at position 3 directs nitration to the para position (C-5), yielding the target compound. Key steps include:

-

Reaction Conditions : Substrate (1 equiv.) in concentrated H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃. Reaction proceeds for 4–6 hours.

-

Yield : 60–75% after purification via column chromatography (petroleum ether/ethyl acetate, 9:1).

-

Challenges : Over-nitration and oxidation side products require careful temperature control.

Table 1: Nitration Optimization

| Parameter | Optimal Condition | Side Products Observed |

|---|---|---|

| Temperature | 0–5°C | Dinitro derivatives |

| HNO₃ Concentration | 90% | Oxidized quinones |

| Workup | Ice quenching | – |

Cyclization of Nitro-Substituted Precursors

Copper-Catalyzed Cyclization of o-Hydroxy Nitroaryl Aldehydes

A scalable method employs CuI (10 mol%) in choline chloride-ethylene glycol (ChCl·EG) deep eutectic solvent:

TCT-Mediated Radical Cyclization

Cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) enable metal-free synthesis:

Table 2: Cyclization Methods Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuI/ChCl·EG | CuI | DES | 82 | 95 |

| TCT/DMSO | None | DMSO | 68 | 90 |

| Acidic Cyclization | H₂SO₄ | Toluene | 58 | 88 |

Protection/Deprotection Strategies

Methoxy Protection Followed by Nitration

To prevent hydroxyl group interference during nitration:

-

Protection : Methylation of 3-hydroxybenzofuran-2-carboxylate using CH₃I/K₂CO₃ in acetone.

-

Nitration : Introduce nitro group at C-5 using HNO₃/H₂SO₄.

-

Deprotection : BBr₃ in CH₂Cl₂ cleaves the methyl ether, restoring the hydroxyl group.

Catalytic Approaches

Palladium-Catalyzed Carbonylative Cyclization

Pd(OAc)₂ (5 mol%) with Xantphos ligand enables CO insertion into 2-iodo-5-nitrophenol derivatives:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic medium are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antibacterial and anti-tumor properties.

Medicine: Potential use as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anti-tumor effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Methyl 5-Nitrobenzofuran-2-Carboxylate (CAS 104862-11-5)

Structural Differences :

- Lacks the hydroxyl group at position 3, making it less polar than the target compound.

- Shares the nitro group at position 5 and the ester group at position 2.

Molecular Properties :

- Molecular Formula: C₁₀H₇NO₅ (vs. C₁₀H₇NO₆ for the target compound, assuming an additional hydroxyl group) .

- Molecular Weight : 221.166 g/mol (vs. ~237.12 g/mol for the target compound, inferred from the addition of -OH).

Functional Implications :

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS 20532-28-9)

Structural Differences :

- Replaces the benzofuran oxygen with sulfur (benzothiophene core).

- Substitutes the nitro group with an amino (-NH₂) group at position 5.

Molecular Properties :

- Molecular Formula: C₁₀H₉NO₂S .

- Molecular Weight : 223.25 g/mol (lower than the target compound due to fewer oxygen atoms).

Functional Implications :

- The amino group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This difference significantly alters electronic properties and reactivity.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-Hydroxy-5-Nitrobenzofuran-2-Carboxylate* | Not Available | C₁₀H₇NO₆ (inferred) | ~237.12 (inferred) | 3-OH, 5-NO₂, 2-COOCH₃ |

| Methyl 5-Nitrobenzofuran-2-Carboxylate | 104862-11-5 | C₁₀H₇NO₅ | 221.166 | 5-NO₂, 2-COOCH₃ |

| Methyl 5-Amino-1-Benzothiophene-2-Carboxylate | 20532-28-9 | C₁₀H₉NO₂S | 223.25 | 5-NH₂, 2-COOCH₃, benzothiophene core |

*Inferred data based on structural analysis.

Reactivity and Stability

- Hydroxyl Group: The 3-OH group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility in aqueous solvents compared to its non-hydroxylated analog . However, the nitro group’s electron-withdrawing effect could acidify the hydroxyl proton, increasing acidity.

- Nitro vs. Amino Groups: The nitro group (in benzofurans) promotes stability against oxidation but may reduce nucleophilic reactivity. In contrast, the amino group (in benzothiophenes) increases susceptibility to electrophilic attack and oxidation .

Biological Activity

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of hydroxyl and nitro groups significantly influences its biological activity.

2. Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate | Staphylococcus aureus | 32 µg/mL |

| Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate | Enterococcus faecalis | 64 µg/mL |

These findings suggest potential for developing new antimicrobial agents based on this compound's structure.

3. Anticancer Activity

The anticancer properties of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate have been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against A549 lung cancer cells.

Case Study: Cytotoxic Effects in A549 Cells

In vitro studies revealed that methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate reduced cell viability significantly:

- Control Group Viability: 100%

- Viability with Treatment (50 µM): 38% (p < 0.001)

This indicates a strong potential for further development as an anticancer therapeutic agent.

4. Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods demonstrated that methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate possesses significant free radical scavenging activity.

Table 2: Antioxidant Activity Results

| Concentration (µg/mL) | % DPPH Scavenging Effect |

|---|---|

| 10 | 25% |

| 50 | 56% |

| 100 | 82% |

The compound exhibited a dose-dependent increase in antioxidant activity, highlighting its potential as a protective agent against oxidative stress-related diseases.

5. Anti-inflammatory Activity

The anti-inflammatory effects of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate were evaluated using carrageenan-induced paw edema in animal models. The results indicated a significant reduction in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In the study:

- Control Group Edema: Increase of 3.0 cm

- Treatment Group (50 mg/kg): Increase of only 1.0 cm (p < 0.01)

This demonstrates the compound's efficacy in reducing inflammation, suggesting its potential use in treating inflammatory conditions.

6. Conclusion

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate exhibits promising biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. These findings warrant further investigation into its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate, and how is its purity validated?

The synthesis typically involves multi-step organic reactions, starting with halogenation or nitration of a benzofuran precursor followed by esterification. Critical steps include:

- Nitration : Introducing the nitro group at the 5-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Esterification : Using methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester at the 2-position .

- Purification : Recrystallization or column chromatography to isolate the product.

Purity is validated via TLC (solvent system: ethyl acetate/hexane), ¹H/¹³C NMR (to confirm substituent positions), and HRMS (to verify molecular weight) .

Q. How is the molecular structure of Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate confirmed?

- Spectroscopy :

- X-ray crystallography (if crystalline): Refinement using programs like SHELXL (for small-molecule structures) to determine bond lengths and angles .

Advanced Research Questions

Q. What strategies optimize the yield of Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation .

- Temperature control : Nitration at 0–5°C minimizes side reactions .

- Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity during benzofuran ring formation .

- In-line monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How can computational methods predict the bioactivity of Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate?

- Molecular docking : Screen against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The nitro group may form hydrogen bonds with catalytic residues .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogues .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) .

Q. How are contradictory spectral data resolved for this compound?

- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., ethyl 5-hydroxybenzofuran-3-carboxylate) .

- Isotopic labeling : Use ¹⁵N-labeled reagents to distinguish nitro group signals from noise .

- Crystallographic refinement : Resolve ambiguities in bond angles or tautomerism via high-resolution X-ray data .

Q. What methods evaluate the compound’s pharmacokinetic properties?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life .

- Plasma protein binding : Use equilibrium dialysis to assess free fraction .

- In silico prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .

Methodological Tables

Q. Table 1. Key Spectral Data for Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, Ar-H), 3.89 (s, 3H, COOCH₃) | |

| ¹³C NMR | δ 165.2 (C=O), 152.1 (C-NO₂), 112.4 (C-OH) | |

| HRMS (ESI+) | m/z 253.0354 [M+H]⁺ (calc. 253.0351) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitration temp | 0–5°C | +25% vs. RT |

| Solvent (ester) | Methanol vs. ethanol | +15% purity |

| Catalyst (FeCl₃) | 5 mol% | +30% regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.